molecular formula C24H22N2O4 B12511547 (R)-Fmoc-4-(3-pyridyl)-beta-Homoala-OH

(R)-Fmoc-4-(3-pyridyl)-beta-Homoala-OH

Cat. No.: B12511547
M. Wt: 402.4 g/mol
InChI Key: QBMDHZYUTBFELW-UHFFFAOYSA-N
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Description

®-Fmoc-4-(3-pyridyl)-beta-Homoala-OH is a synthetic compound that features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a pyridyl ring, and a beta-homoalanine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Fmoc-4-(3-pyridyl)-beta-Homoala-OH typically involves multiple steps, starting with the preparation of the beta-homoalanine backbone This can be achieved through the alkylation of glycine derivatives or via the Strecker synthesis

The Fmoc protecting group is introduced in the final stages of the synthesis to protect the amino group of the beta-homoalanine. This is typically done using Fmoc-Cl in the presence of a base such as sodium carbonate or triethylamine. The reaction conditions usually involve mild temperatures and anhydrous solvents to prevent hydrolysis of the protecting group.

Industrial Production Methods

Industrial production of ®-Fmoc-4-(3-pyridyl)-beta-Homoala-OH follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as crystallization and chromatography to ensure high-quality product.

Chemical Reactions Analysis

Types of Reactions

®-Fmoc-4-(3-pyridyl)-beta-Homoala-OH undergoes various chemical reactions, including:

    Oxidation: The pyridyl ring can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced using hydrogenation techniques or reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride in anhydrous ether.

    Substitution: Pyridyl halides with nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions include oxidized derivatives of the pyridyl ring, reduced forms of the compound, and various substituted pyridyl derivatives.

Scientific Research Applications

®-Fmoc-4-(3-pyridyl)-beta-Homoala-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in the preparation of heterocyclic compounds.

    Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ®-Fmoc-4-(3-pyridyl)-beta-Homoala-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridyl ring can engage in π-π stacking interactions and hydrogen bonding, while the Fmoc group provides steric hindrance and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ®-Fmoc-4-(3-pyridyl)-beta-Ala-OH: Similar structure but with a beta-alanine backbone.

    ®-Fmoc-4-(2-pyridyl)-beta-Homoala-OH: Similar structure but with a 2-pyridyl ring instead of a 3-pyridyl ring.

    ®-Fmoc-4-(3-pyridyl)-Ala-OH: Similar structure but with an alanine backbone.

Uniqueness

®-Fmoc-4-(3-pyridyl)-beta-Homoala-OH is unique due to the presence of the beta-homoalanine backbone, which provides additional flexibility and conformational diversity compared to its analogs. The 3-pyridyl ring also offers distinct electronic properties that can influence its reactivity and interactions with biological targets.

Properties

IUPAC Name

3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-pyridin-3-ylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4/c27-23(28)13-17(12-16-6-5-11-25-14-16)26-24(29)30-15-22-20-9-3-1-7-18(20)19-8-2-4-10-21(19)22/h1-11,14,17,22H,12-13,15H2,(H,26,29)(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBMDHZYUTBFELW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CN=CC=C4)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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